molecular formula C11H10FN B13717959 2-(2-Fluoro-4-methylphenyl)pyrrole

2-(2-Fluoro-4-methylphenyl)pyrrole

Cat. No.: B13717959
M. Wt: 175.20 g/mol
InChI Key: CSFDBHWQAHJDMZ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds called pyrroles. Pyrroles are five-membered rings containing nitrogen. The specific substitution pattern on this molecule places a methyl group (CH₃) at the fourth position and a fluorophenyl group (C₆H₄F) at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the direct fluorination of pyrrole rings. due to the high reactivity of pyrrole rings towards electrophiles, this approach often results in low or moderate yields . Electrophilic fluorination using xenon difluoride has been shown to provide regioselectively 2-fluoropyrroles in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is a promising candidate for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include xenon difluoride for electrophilic fluorination , strong bases for metalation, and various oxidizing agents for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles, while oxidation can produce a range of oxidized pyrrole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Fluoro-4-methylphenyl)pyrrole include other fluorinated pyrroles and pyrrole derivatives with different substituents. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorophenyl group and a methyl group on the pyrrole ring can influence its electronic structure and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-(2-fluoro-4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h2-7,13H,1H3

InChI Key

CSFDBHWQAHJDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CN2)F

Origin of Product

United States

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